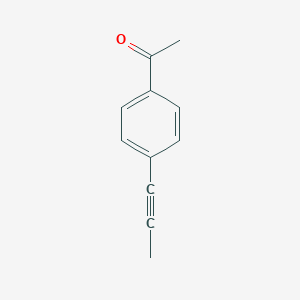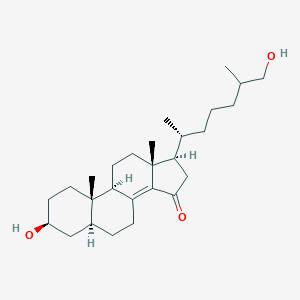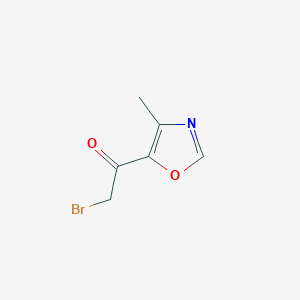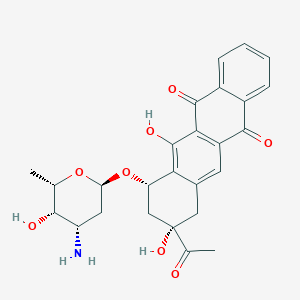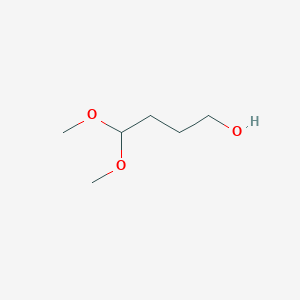
4,4-Dimethoxybutan-1-ol
Overview
Description
4,4-Dimethoxybutan-1-ol is a chemical compound with the molecular formula C6H14O3 . It has an average mass of 134.174 Da and a mono-isotopic mass of 134.094299 Da .
Molecular Structure Analysis
The 4,4-Dimethoxybutan-1-ol molecule contains a total of 22 bond(s). There are 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 2 ether(s) (aliphatic) .
Physical And Chemical Properties Analysis
4,4-Dimethoxybutan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 180.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±6.0 kJ/mol and a flash point of 63.2±24.6 °C . The index of refraction is 1.418, and it has a molar refractivity of 34.8±0.3 cm3 .
Scientific Research Applications
However, “4,4-Dimethoxybutan-1-ol” is a chemical compound with the molecular formula C6H14O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- “4,4-Dimethoxybutan-1-ol” can be used as a reagent or intermediate in the synthesis of other chemical compounds .
- It can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds .
- It can be used in the development of new materials, such as polymers .
- For example, it can be used in the synthesis of degradable and chemically recyclable polymers .
- As a solvent, it can be used in chromatography, a laboratory technique for the separation of mixtures .
- It can be used in analytical research as a standard or control to help identify and quantify other substances .
- In life science research, it can be used in the study of biological systems .
- It can be used in the development of new drugs or therapies .
Chemical Synthesis
Material Science
Chromatography
Analytical Research
Life Science
Environmental Science
- “4,4-Dimethoxybutan-1-ol” can be used in the synthesis of various pharmaceutical compounds .
- It can be used to study the effects of these compounds on various diseases and conditions .
- It can be used in the development of new agrochemicals, such as pesticides and fertilizers .
- For example, it can be used to study the effects of these agrochemicals on crop yield and pest resistance .
- It can be used in biochemical research to study various biological processes .
- For example, it can be used to study enzyme reactions or protein interactions .
- It can be used in the development of new cosmetic products .
- For example, it can be used to study the effects of these products on skin health and appearance .
- It can be used in food science research to study its effects on food quality and safety .
- For example, it can be used to study its effects on food preservation and flavor .
Pharmaceutical Research
Agrochemical Research
Biochemical Research
Cosmetic Research
Food Science
Industrial Applications
Safety And Hazards
properties
IUPAC Name |
4,4-dimethoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMQWOBGOWNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177636 | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxybutan-1-ol | |
CAS RN |
23068-87-3 | |
| Record name | 4,4-Dimethoxy-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







